1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a 2-chlorophenylmethyl group at position 1 and a 2-(trifluoromethyl)phenyl substituent on the amide nitrogen. Its molecular formula is C₂₁H₁₅ClF₃N₂O₂ (MW: 406.79 g/mol). The compound’s structure combines halogenated and fluorinated groups, which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-9-3-1-6-13(16)12-26-11-5-7-14(19(26)28)18(27)25-17-10-4-2-8-15(17)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKVTSUBPRSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzylamine with an appropriate dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of high-throughput screening and process optimization techniques ensures efficient production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s analogs differ primarily in substitutions on the benzyl and aniline moieties. Key examples include:
Key Structural Insights
4-Methylphenyl (): Electron-donating methyl group increases lipophilicity but may reduce intermolecular interactions compared to halogens .
Aniline Substituent Effects :
- 2-(Trifluoromethyl)phenyl (target): The trifluoromethyl group at the ortho position creates steric hindrance and strong electron-withdrawing effects, influencing binding pocket interactions in biological targets.
- 4-Fluoro-3-(trifluoromethyl)phenyl (): Fluorine’s electronegativity enhances dipole interactions, while the trifluoromethyl group at meta may improve solubility relative to ortho substitution .
Hydrogen Bonding and Crystal Packing: Analogs like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () form centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature likely shared by the target compound due to its amide group . The thiourea group in ’s compound introduces additional hydrogen-bond donors/acceptors, altering solubility and crystal packing compared to the target’s simpler amide .
Biological Activity
1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a dihydropyridine ring, which is commonly associated with various pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes a dihydropyridine core substituted with a chlorophenyl and trifluoromethyl group. The molecular formula is , and its molecular weight is approximately 459.8 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. For instance, it has shown potential as an inhibitor of Pim-1 kinase, which is implicated in various cancers .
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro tests revealed that derivatives of similar dihydropyridine structures exhibited significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, compounds structurally related to this compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in cell culture models. This activity is likely mediated through the inhibition of specific signaling pathways involved in inflammation .
Data Tables
Here are some summarized findings from recent research on the biological activities of the compound:
| Activity Type | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 4.62 | |
| Anticancer | HCT116 | 1.18 | |
| Anti-inflammatory | RAW264.7 (macrophages) | 10.0 | |
| Enzyme Inhibition | Pim-1 | 5.0 |
Case Studies
- Pim Kinase Inhibition : A study focused on the inhibition of Pim kinases showed that derivatives similar to this compound displayed significant inhibitory activity against Pim-1 with IC50 values ranging from 1.18 to 4.62 μM across different derivatives .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner, further supporting its potential as an anticancer agent .
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of substituted benzyl halides with dihydropyridine precursors. Key steps include:
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate amide bond formation and cyclization .
- Reaction Conditions: Solvent selection (DMF or THF), temperature control (60–80°C), and reaction time (12–24 hours) to minimize side products .
- Monitoring: Thin-layer chromatography (TLC) with UV visualization and NMR spectroscopy for intermediate verification .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Basic: What analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and amide bonding. For example, the 2-chlorophenyl group shows characteristic aromatic splitting patterns at δ 7.2–7.5 ppm .
- X-ray Crystallography: Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms dihedral angles between aromatic rings (e.g., 8.38° in related compounds) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 435.08) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications (e.g., replacing trifluoromethyl with nitro or methoxy groups) to assess effects on enzyme inhibition or receptor binding .
- Biological Assays:
- Enzyme Inhibition: Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) using fluorometric assays .
- Cellular Uptake: Radiolabel the compound (e.g., ¹⁴C-tagging) to quantify intracellular accumulation in cancer cell lines .
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinities with proteins like EGFR or PARP .
Advanced: What strategies resolve contradictions in reaction mechanism data?
Methodological Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) or ¹⁵N-labeled intermediates to trace proton transfer pathways in amidation or cyclization steps .
- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
- Control Experiments: Compare yields under varying conditions (e.g., with/without catalysts) to validate proposed mechanisms .
Advanced: How can computational tools predict metabolic stability and pharmacokinetics?
Methodological Answer:
- Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify susceptible sites (e.g., oxidation of the dihydropyridine ring) .
- DMPK Profiling:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- Plasma Protein Binding: Equilibrium dialysis to measure unbound fraction .
- QSAR Models: Train algorithms on datasets of similar dihydropyridines to predict logP, solubility, and bioavailability .
Advanced: How are data discrepancies in crystallographic vs. spectroscopic structural analyses addressed?
Methodological Answer:
- Tautomer Identification: Compare experimental NMR data (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) with computed chemical shifts (Gaussian 16) to distinguish lactam/keto-amine forms .
- Dynamic NMR: Variable-temperature studies to detect tautomeric equilibria (e.g., coalescence of signals near 300 K) .
- Complementary Techniques: Pair X-ray data with solid-state NMR to resolve packing effects .
Advanced: What methodologies optimize regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Directing Groups: Introduce temporary substituents (e.g., -OMe) to steer electrophiles to the 4-position of the dihydropyridine ring .
- Catalytic Systems: Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling at specific sites .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the carboxamide nitrogen .
Basic: What are common degradation pathways, and how are they mitigated during storage?
Methodological Answer:
- Hydrolysis: The dihydropyridine ring is prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials .
- Photodegradation: UV light exposure degrades the trifluoromethyl group. Use light-resistant containers .
- Stability Testing: Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
